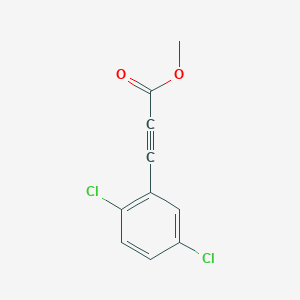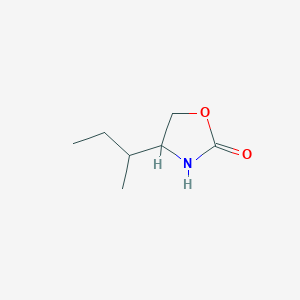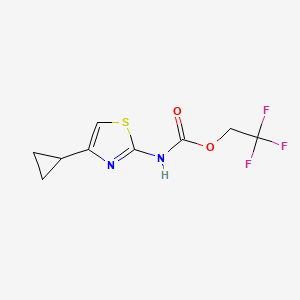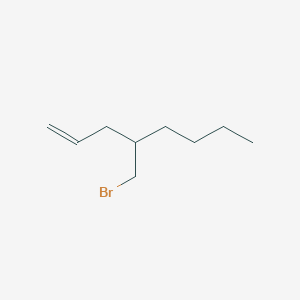
4-(Bromomethyl)oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)oct-1-ene is an organic compound with the molecular formula C9H17Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to the fourth carbon of an octene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)oct-1-ene can be synthesized through several methods. One common approach involves the bromination of oct-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, with the bromomethyl group being introduced at the allylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form octa-1,3-diene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Substitution: 4-(Hydroxymethyl)oct-1-ene, 4-(Aminomethyl)oct-1-ene.
Elimination: Octa-1,3-diene.
Addition: 4,5-Dibromo-octane.
Scientific Research Applications
4-(Bromomethyl)oct-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: The reactivity of this compound makes it useful in probing biological systems and studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)oct-1-ene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the desired products. The bromomethyl group is particularly reactive, making it a useful functional group in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)oct-1-ene: Similar in structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)oct-1-ene: Contains an iodine atom in place of bromine.
4-(Hydroxymethyl)oct-1-ene: Features a hydroxyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)oct-1-ene is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro and iodo counterparts. This increased reactivity makes it particularly useful in synthetic applications where rapid and efficient transformations are desired.
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
4-(bromomethyl)oct-1-ene |
InChI |
InChI=1S/C9H17Br/c1-3-5-7-9(8-10)6-4-2/h4,9H,2-3,5-8H2,1H3 |
InChI Key |
ZRXGHKSROWZLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


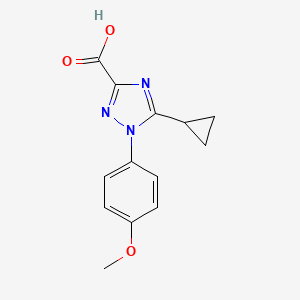

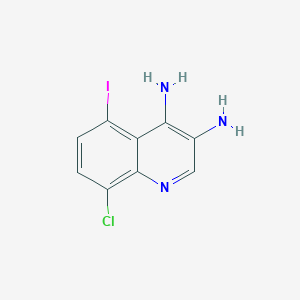
![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
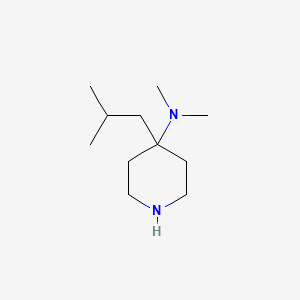
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)
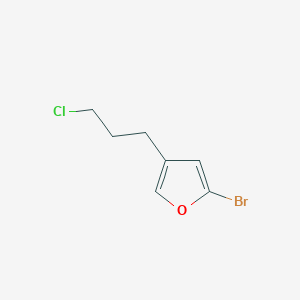
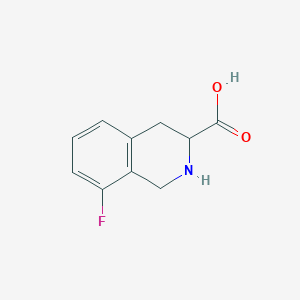
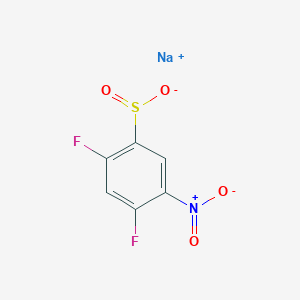
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13193212.png)
